2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid
Description
This compound features a chiral cyclohexylthiourea core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a benzoic acid moiety. The (1R,2R)-stereochemistry of the cyclohexyl backbone ensures enantioselective interactions, making it valuable in asymmetric catalysis and medicinal chemistry . The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the benzoic acid group introduces hydrophilicity, enabling salt formation for improved bioavailability .
Properties
Molecular Formula |
C23H21F6N3O3S |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H21F6N3O3S/c24-22(25,26)12-9-13(23(27,28)29)11-14(10-12)30-21(36)32-18-8-4-3-7-17(18)31-19(33)15-5-1-2-6-16(15)20(34)35/h1-2,5-6,9-11,17-18H,3-4,7-8H2,(H,31,33)(H,34,35)(H2,30,32,36)/t17-,18-/m1/s1 |
InChI Key |
VJBKKOCDBQGICM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- (1R,2R)-Cyclohexanediamine or its derivatives serve as the chiral scaffold.
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate or related reagents provide the thiourea moiety.
- Solvents such as anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
- Bases or catalysts to facilitate thiourea formation.
Reaction Conditions
- The reaction typically proceeds by nucleophilic attack of the amine on the isothiocyanate under inert atmosphere (argon or nitrogen).
- Temperature control is critical, often maintained at room temperature or slightly below to avoid racemization.
- Reaction times range from several hours to overnight to ensure complete conversion.
Example Procedure
- Dissolve (1R,2R)-cyclohexanediamine in anhydrous CH2Cl2 under argon.
- Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate dropwise with stirring.
- Stir at room temperature for 12–18 hours.
- Purify the resulting thiourea intermediate by recrystallization or chromatography.
Coupling with Benzoic Acid Derivative
Activation of Benzoic Acid
- The benzoic acid moiety is often introduced via an activated intermediate such as an acid chloride or carbodiimide-activated ester.
- Common activating agents include carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Coupling Reaction
- The thioureido cyclohexyl intermediate is reacted with the activated benzoic acid derivative.
- The reaction is performed in anhydrous solvents (e.g., CH2Cl2) under inert atmosphere.
- Temperature is maintained at room temperature or slightly elevated (up to 40 °C) to optimize coupling efficiency.
- Reaction time typically ranges from 5 to 24 hours.
Workup and Purification
- The reaction mixture is washed with water, brine, and dried over sodium sulfate.
- Purification is achieved by column chromatography or recrystallization.
- The product is characterized by melting point, NMR, and IR spectroscopy.
Stereochemical Considerations
- The (1R,2R) configuration of the cyclohexyl ring is preserved throughout the synthesis by using enantiomerically pure starting materials.
- No racemization is observed under mild reaction conditions.
- Optical rotation measurements confirm stereochemical integrity.
Representative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiourea formation | (1R,2R)-cyclohexanediamine + 3,5-bis(trifluoromethyl)phenyl isothiocyanate, CH2Cl2, Ar atmosphere | 20–25 | 12–18 | 85–90 | Stirring under inert gas |
| Benzoic acid activation | Benzoic acid + CDI or DCC, CH2Cl2 | 20–25 | 1–2 | 90–95 | Formation of activated ester |
| Coupling reaction | Thiourea intermediate + activated benzoic acid | 20–40 | 5–24 | 75–85 | Mild heating may be applied |
| Purification | Chromatography or recrystallization | — | — | — | Product purity >95% |
Research Findings and Optimization Notes
- The use of carbonyldiimidazole (CDI) for benzoic acid activation provides cleaner reactions and higher yields compared to DCC, which can form urea byproducts.
- Solvent choice impacts reaction rate and purity; anhydrous dichloromethane is preferred for both thiourea formation and coupling steps.
- Maintaining an inert atmosphere prevents oxidation and side reactions.
- The trifluoromethyl groups on the phenyl ring enhance the compound’s chemical stability and influence solubility, which is beneficial during purification.
- Optical purity is confirmed by chiral HPLC and polarimetry, ensuring the compound’s suitability for enantioselective applications.
Chemical Reactions Analysis
Types of Reactions
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to corresponding amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties.
Scientific Research Applications
2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural distinctions:
Analytical Data and Characterization
- NMR Spectroscopy :
- IR Spectroscopy :
- Mass Spectrometry :
Stability and Commercial Viability
- Stability : Thiourea derivatives with trifluoromethyl groups exhibit superior shelf-life; catalog compounds (e.g., ) are stored at 2–8°C to prevent degradation.
Biological Activity
The compound 2-(((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)cyclohexyl)carbamoyl)benzoic acid is a complex molecule that features a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22F6N2O3S
- Molecular Weight : 468.43 g/mol
- CAS Number : 620960-26-1
The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is significant as it contributes to the compound's lipophilicity and interaction with biological targets.
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced interactions with various biological receptors and enzymes. The specific mechanisms for this compound include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
- Antimicrobial Activity : The trifluoromethyl group has been associated with increased antimicrobial properties against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Activity
A study focusing on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrated significant antimicrobial activity. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against various bacterial strains . This suggests that the incorporation of the trifluoromethyl group enhances the antibacterial efficacy of related compounds.
Anti-Cancer Properties
Compounds with similar structural motifs have been evaluated for their anti-cancer properties. For instance, derivatives containing thiourea functionalities have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
